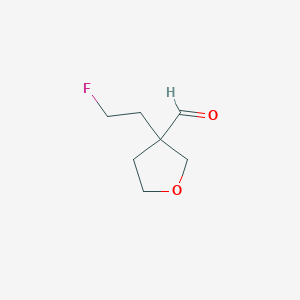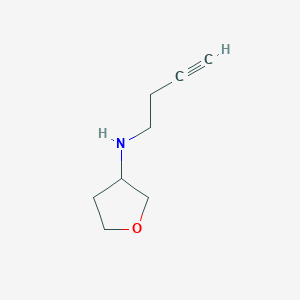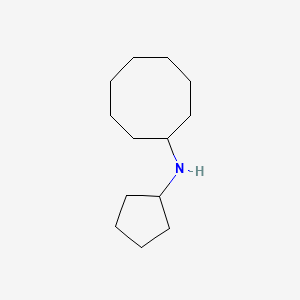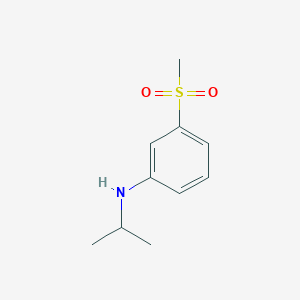amine](/img/structure/B13273508.png)
[2-(Pyridin-2-YL)ethyl](thiophen-3-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-YL)ethylamine: is an organic compound that features both pyridine and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)ethylamine typically involves the reaction of 2-(pyridin-2-yl)ethanol with thiophen-3-ylmethylamine. The process can be carried out under mild conditions using a suitable solvent like dichloromethane or ethanol. The reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones. Reduction : Reduction reactions can target the pyridine ring, converting it to piperidine derivatives. Substitution : Both the pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
Chemistry: .
Mechanism of Action
The compound’s mechanism of action is largely dependent on its interaction with biological targets. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The pyridine and thiophene rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to target proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethanol: Shares the pyridine moiety but lacks the thiophene ring.
Thiophen-3-ylmethylamine: Contains the thiophene ring but lacks the pyridine moiety.
2-(Pyridin-2-yl)ethylamine: Similar structure but without the thiophene ring.
Uniqueness: : The presence of both pyridine and thiophene rings in 2-(Pyridin-2-YL)ethylamine makes it a versatile compound with unique chemical properties
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-2-6-14-12(3-1)4-7-13-9-11-5-8-15-10-11/h1-3,5-6,8,10,13H,4,7,9H2 |
InChI Key |
JSKHHHHLDDNYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13273484.png)
![4-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13273489.png)
![4-Chloro-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13273500.png)
